molecular formula C13H12O2S2 B15019032 2-Methyl-5-(phenylsulfonyl)benzenethiol

2-Methyl-5-(phenylsulfonyl)benzenethiol

Cat. No.: B15019032
M. Wt: 264.4 g/mol
InChI Key: GNQSEGMBNNFGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(phenylsulfonyl)benzenethiol is a sophisticated small molecule that features both a phenylsulfonyl electron-withdrawing group and a thiol functional group, making it a valuable bifunctional reagent for medicinal chemistry and materials science research. The phenylsulfonyl moiety is a strong electron-withdrawing substituent that significantly alters the electronic properties of the aromatic system, enhancing stability and influencing intermolecular interactions . This compound is primarily used as a key synthetic intermediate or building block for constructing more complex molecular architectures. In antimicrobial research, structural analogs containing the phenylsulfonyl group have demonstrated potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) strains . The thiol group provides a highly reactive handle for diverse chemical transformations, such as thiol-Michael additions, nucleophilic substitutions, and oxidation reactions, enabling the incorporation of this scaffold into larger, target-oriented compounds . In the field of materials science, the electron-deficient nature of the sulfonyl-substituted aromatic ring makes derivatives of this compound candidates for enhancing charge transport and stability in organic electronic devices . The presence of the thiol group allows this compound to participate in chemoselective reactions, including native chemical ligation (NCL)-inspired pathways, which are powerful tools for constructing complex peptides and other biomimetics without the need for extensive protecting groups . Owing to its dual functionality, 2-Methyl-5-(phenylsulfonyl)benzenethiol is for research use as a precursor in the development of novel therapeutic agents, functional materials, and chemical biology probes. Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-methylbenzenethiol

InChI

InChI=1S/C13H12O2S2/c1-10-7-8-12(9-13(10)16)17(14,15)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

GNQSEGMBNNFGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL typically involves the sulfonation of 2-methylbenzenethiol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methylbenzenethiol+Benzenesulfonyl chloride5-(Benzenesulfonyl)-2-methylbenzene-1-thiol+HCl\text{2-Methylbenzenethiol} + \text{Benzenesulfonyl chloride} \rightarrow \text{5-(Benzenesulfonyl)-2-methylbenzene-1-thiol} + \text{HCl} 2-Methylbenzenethiol+Benzenesulfonyl chloride→5-(Benzenesulfonyl)-2-methylbenzene-1-thiol+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives or disulfides.

    Reduction: Benzenesulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Benzenethiol (Phenyl Mercaptan)

Structural Differences : Benzenethiol lacks the methyl and phenylsulfonyl substituents present in the target compound.
Physical Properties :

  • Molecular Weight : 110.18 g/mol (vs. ~262.34 g/mol for 2-Methyl-5-(phenylsulfonyl)benzenethiol, estimated).
  • Melting Point : -14.8°C (liquid at room temperature) vs. expected higher mp for the target due to increased polarity from sulfonyl groups .
  • Solubility: Insoluble in water; soluble in ethanol and ether. The target compound may exhibit lower solubility in non-polar solvents due to the sulfonyl group . Toxicity: Benzenethiol is a respiratory and skin irritant (8 ppm causes eye irritation in humans). Substitutions in the target compound may reduce volatility and associated hazards .

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl Chloride

Structural Differences: Replaces the phenylsulfonyl group with a pentafluorosulfur substituent and includes a sulfonyl chloride (-SO₂Cl) instead of a thiol. Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles, unlike the thiol group in the target compound.

2-Methyl-5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran

Structural Differences : A dihydrofuran derivative with nitro and phenylsulfonyl groups. The cyclic ether structure and nitro group distinguish it from the target’s linear benzene-thiol system.
NMR Data : The dihydrofuran compound shows distinct ¹H-NMR signals (e.g., δH 1.74 for CH₃, 3.26–3.38 for CH₂), whereas the target compound’s thiol proton would likely appear downfield (~δH 1.5–3.0) due to sulfur’s electronegativity .

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

Structural Differences: Features a methylsulfonyl group and ester functionality instead of phenylsulfonyl and thiol groups. Solubility: The ester group increases hydrophobicity compared to the target compound’s thiol, which may form hydrogen bonds .

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